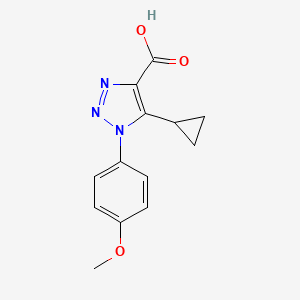
5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CCT251545, is a triazole derivative that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and pancreatic cancer.
Scientific Research Applications
Synthesis and Structure Analysis
Synthesis Pathways : This compound has been synthesized through a two-step process involving the click Dimroth reaction and acid amidation. This process is critical for the formation of homodimers and ribbons in the extended structure, which are interconnected by hydrogen bonds (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Crystal and Molecular Structures : The compound has been studied for its crystal and molecular structure, showing significant delocalization of π-electron density within the triazole ring, which is crucial for understanding its chemical properties (Boechat et al., 2010).
Chemical Properties and Reactions
Chemical Reactivity : Research has shown that the compound can undergo various chemical reactions, such as alkylation and nitration, leading to the formation of different derivatives. This versatility is important for creating a range of biologically active compounds (Shtabova et al., 2005).
Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates : The compound serves as a building block in the synthesis of important organic compounds, such as ethyl 1,2,4-triazole-3-carboxylates, which are essential in various organic syntheses (Khomenko, Doroschuk, & Lampeka, 2016).
Applications in Bioactive Compound Synthesis
Antiproliferative Activity : A molecule synthesized using this compound has shown significant inhibitory activity against some cancer cell lines, highlighting its potential in the development of anticancer drugs (Lu et al., 2021).
Biological Activity of Triazole Analogues : The compound has been used in the synthesis of novel triazole analogues with antibacterial properties, suggesting its use in the development of new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
properties
IUPAC Name |
5-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-6-4-9(5-7-10)16-12(8-2-3-8)11(13(17)18)14-15-16/h4-8H,2-3H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGROOQAMVOZWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-3-methylphenoxy)methyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5002304.png)
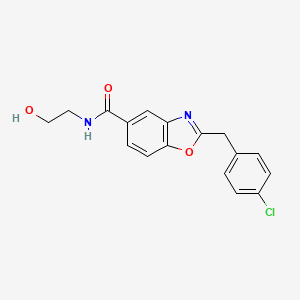
![1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5002315.png)
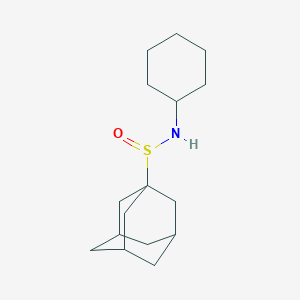
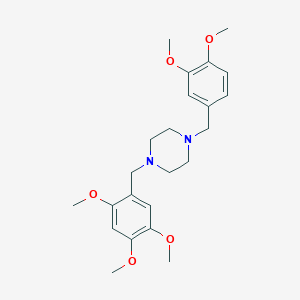
![3-ethyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002341.png)
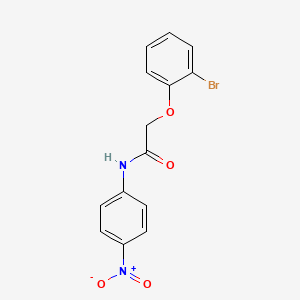

![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5002370.png)
![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5002384.png)
![3-{[(3-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5002394.png)
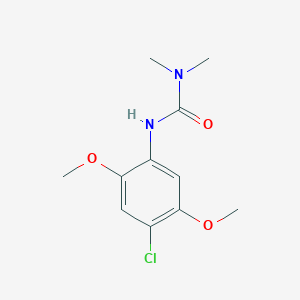
![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)
